molecular formula C18H26N4O4Si B14082338 1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-

1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-

Cat. No.: B14082338
M. Wt: 390.5 g/mol
InChI Key: RUHNIAZVMVGKQU-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]- is a useful research compound. Its molecular formula is C18H26N4O4Si and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Biological Activity

1H-1,2,3-Triazoles are a class of heterocyclic compounds recognized for their diverse biological activities. The compound 1H-1,2,3-triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]- is of particular interest due to its potential medicinal properties. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects.

Structure and Synthesis

The compound features a triazole ring substituted with a nitrophenyl group and a tetrahydropyran moiety. Its synthesis typically involves "click" chemistry methods, which allow for the efficient formation of the triazole linkage through azide-alkyne cycloaddition reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Inhibition of Thymidylate Synthase : The compound demonstrated significant inhibitory activity against thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values ranged from 1.95 to 4.24 μM, indicating strong efficacy compared to standard drugs like Pemetrexed (IC50 = 7.26 μM) .
  • Cell Line Studies : In vitro tests showed that the compound effectively inhibited cell growth across various cancer cell lines, including MCF-7 and HT-29, with IC50 values ranging from 1.02 to 74.28 μM .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented:

  • Bacterial Inhibition : Compounds derived from the triazole scaffold have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against fungal pathogens .
  • Fungal Activity : The synthesized triazole derivatives displayed higher antifungal activity compared to traditional antifungal agents like fluconazole .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, triazoles have been evaluated for:

  • Anti-inflammatory Properties : Some studies indicate that triazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antiviral Activity : Preliminary screenings have suggested that certain triazole compounds may exhibit antiviral properties, although further research is needed to confirm these effects .

Data Summary

Biological ActivityIC50 / MIC ValuesReference
Thymidylate Synthase Inhibition1.95 - 4.24 μM
Antibacterial (e.g., S. aureus)MIC: 0.5 - 8 μg/mL
Antifungal (e.g., C. albicans)MIC: 0.5 - 4 μg/mL
Cytotoxicity in Cancer Cell LinesIC50: 1.02 - 74.28 μM

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Synthesis and Evaluation of Metronidazole Derivatives : A study synthesized metronidazole-triazole hybrids that showed enhanced antimicrobial effects compared to metronidazole alone .
  • Cytotoxicity in Human Cancer Cell Lines : Gholampour et al.'s research on naphthoquinone-triazole hybrids demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting the versatility of triazole scaffolds in drug development .

Properties

Molecular Formula

C18H26N4O4Si

Molecular Weight

390.5 g/mol

IUPAC Name

trimethyl-[[4-(4-nitrophenyl)-5-(oxan-2-yloxymethyl)triazol-1-yl]methyl]silane

InChI

InChI=1S/C18H26N4O4Si/c1-27(2,3)13-21-16(12-26-17-6-4-5-11-25-17)18(19-20-21)14-7-9-15(10-8-14)22(23)24/h7-10,17H,4-6,11-13H2,1-3H3

InChI Key

RUHNIAZVMVGKQU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1C(=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])COC3CCCCO3

Origin of Product

United States

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